molecular formula C19H25N5O B2989228 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide CAS No. 2415452-36-5

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2989228
CAS No.: 2415452-36-5
M. Wt: 339.443
InChI Key: VDNTVADPVUDPJM-UHFFFAOYSA-N
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Description

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a carboxamide group

Preparation Methods

The synthesis of 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and suitable amines . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and piperidine carboxamides. For example:

Properties

IUPAC Name

4-[methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-6-4-5-7-17(14)22-19(25)24-10-8-16(9-11-24)23(3)18-12-15(2)20-13-21-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNTVADPVUDPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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